molecular formula C7H14N2 B6146920 N-cyclopropyl-1-methylazetidin-3-amine CAS No. 1556702-62-5

N-cyclopropyl-1-methylazetidin-3-amine

Cat. No.: B6146920
CAS No.: 1556702-62-5
M. Wt: 126.20 g/mol
InChI Key: SIBIUPLDELIITK-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-methylazetidin-3-amine (CAS 1556702-62-5) is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol . This specialty amine features a saturated azetidine ring, a four-membered nitrogen-containing heterocycle that is a prominent pharmacophore in medicinal chemistry . The azetidine scaffold is valued for its role as a conformationally restricted building block, often used as a surrogate for more common amine structures to modulate the physicochemical and metabolic properties of a molecule . As such, this compound serves as a versatile synthetic intermediate for researchers developing novel bioactive molecules, particularly in the synthesis of advanced heterocyclic amino acid derivatives and other constrained analogs . Its structure, which includes a cyclopropylamine substituent, makes it a valuable precursor for constructing compound libraries in drug discovery efforts, especially for targeting a range of therapeutic areas. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1556702-62-5

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N-cyclopropyl-1-methylazetidin-3-amine

InChI

InChI=1S/C7H14N2/c1-9-4-7(5-9)8-6-2-3-6/h6-8H,2-5H2,1H3

InChI Key

SIBIUPLDELIITK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)NC2CC2

Purity

95

Origin of Product

United States

Synthetic Methodologies for N Cyclopropyl 1 Methylazetidin 3 Amine and Its Derivatives

Direct Synthetic Routes to the N-cyclopropyl-1-methylazetidin-3-amine Core

Direct synthetic routes to the this compound core involve the formation of the strained four-membered azetidine (B1206935) ring as a key step. These methods often employ specialized strategies to overcome the energetic barriers associated with forming small rings.

Cyclization Approaches for Azetidine Ring Formation

The formation of the azetidine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, ranging from classical intramolecular nucleophilic substitution to modern transition-metal-catalyzed C-H activation.

Intramolecular cyclization of suitably functionalized acyclic precursors is a fundamental and widely employed strategy for the synthesis of azetidines. This approach typically involves the formation of a carbon-nitrogen bond to close the four-membered ring. The success of this method relies on the careful design of the precursor to favor the desired 4-exo-tet cyclization pathway.

A common strategy involves the use of a precursor containing a leaving group at the γ-position relative to a nitrogen atom. The intramolecular displacement of the leaving group by the nitrogen nucleophile leads to the formation of the azetidine ring. The nature of the substituents on the precursor can significantly influence the efficiency of the cyclization. For the synthesis of this compound, a hypothetical precursor could be a 3-(cyclopropylamino)-1-methyl-3-(substituted)-propyl derivative with a suitable leaving group.

A mild and efficient strategy for synthesizing 3-amino oxindoles from N-aryl amides has been developed, which proceeds via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides. rsc.org Similarly, a one-pot synthesis of 3-azidopiperidines has been achieved through the intramolecular cyclization of unsaturated amines, allowing for the nucleophilic installation of an azide moiety. nih.gov These examples, while not directly yielding the target molecule, demonstrate the principle of intramolecular cyclization for the formation of nitrogen-containing rings with amino functionalities.

Table 1: Examples of Intramolecular Cyclization for Heterocycle Synthesis

Starting Material Reagents and Conditions Product Yield (%) Reference
N-Aryl Amide Base 3-Amino Oxindole Not specified rsc.org
Unsaturated Amine Not specified 3-Azidopiperidine Not specified nih.gov
Vinyl Cyclopropanecarboxamide Pd(PPh3)2Cl2, K2CO3, O2, DMF, 50 °C Aza[3.1.0]bicycle 60 nih.gov
Strain-Release Methodology via Azabicyclobutane Intermediates

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable intermediates for the synthesis of functionalized azetidines. researchgate.netresearchgate.netchemrxiv.org The strain-release functionalization of these bicyclic compounds provides a powerful and modular approach to access complex azetidines. chemrxiv.orgnih.gov

This methodology involves the nucleophilic addition to the highly strained C-N bonds of the azabicyclobutane, which leads to the opening of the bicyclic system and the formation of a 3-substituted azetidine. A variety of nucleophiles can be employed, allowing for the introduction of diverse functionalities at the 3-position of the azetidine ring.

For the synthesis of this compound, a potential route could involve the reaction of a suitable N-methylated azabicyclobutane intermediate with a cyclopropyl (B3062369) nucleophile or, conversely, the reaction of an N-cyclopropyl azabicyclobutane with a methylating agent. The regioselectivity of the ring-opening is a key aspect of this methodology.

Table 2: Synthesis of Azetidine Derivatives from 1-Azabicyclo[1.1.0]butane

Reagent Product Reference
HCl-EtOH 3-Monosubstituted Azetidine researchgate.net
48% HBr 3-Monosubstituted Azetidine researchgate.net
ClCO2Et 1,3-Disubstituted Azetidine researchgate.net
Ts2O 1,3-Disubstituted Azetidine researchgate.net
Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful tool for the synthesis of saturated nitrogen heterocycles, including azetidines. acs.orgorganic-chemistry.orgnih.gov This methodology allows for the direct conversion of a C-H bond into a C-N bond, offering a highly efficient and atom-economical approach to ring formation.

The reaction typically employs a palladium catalyst in combination with an oxidant and a directing group attached to the nitrogen atom. The directing group facilitates the C-H activation step by bringing the palladium catalyst into proximity with the target C-H bond. For the synthesis of azetidines, this involves the amination of a γ-C(sp³)–H bond. This method has been successfully applied to construct various azabicyclic scaffolds. acs.orgresearchgate.net

In the context of synthesizing this compound, a suitable precursor would possess a picolinamide (PA) protected amine, which is a commonly used directing group. organic-chemistry.orgnih.gov The palladium catalyst would then facilitate the cyclization to form the azetidine ring. Subsequent removal of the directing group and N-alkylation would lead to the final product. The reaction exhibits high functional group tolerance and can be used to synthesize complex polycyclic nitrogen-containing heterocycles. acs.org

Table 3: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis

Substrate Catalyst System Product Yield (%) Reference
Picolinamide (PA) protected amine Pd(OAc)2, oxidant Azetidine High acs.orgorganic-chemistry.org
Aliphatic amines Picolinamide-assisted Palladium-catalysis Polycyclic azetidines Good acs.org
(-)-cis-myrtanyl amine Palladium-catalyzed C(sp³)–H amination Azabicyclic scaffold High regioselectivity acs.org
Titanium(IV)-Mediated Coupling Strategies

Titanium(IV)-mediated coupling reactions represent another approach to the synthesis of azetidine derivatives. nih.gov These methods often involve the generation of highly reactive titanium intermediates that can participate in carbon-carbon or carbon-nitrogen bond-forming reactions.

One such strategy is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. nih.govrsc.org This reaction proceeds through a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed and acts as a 1,2-aliphatic dianion equivalent. This intermediate then inserts into the oxime ether to form the azetidine ring. nih.gov While this method has been primarily demonstrated for the synthesis of spirocyclic azetidines, its principles could potentially be adapted for the synthesis of other substituted azetidines.

The application of this methodology to the synthesis of this compound would require a specifically designed oxime ether precursor and a suitable titanium reagent. The reaction tolerates various functional groups and provides a single-step route to structurally diverse azetidines. nih.gov

Table 4: Titanium(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines

Substrates Reagent Proposed Intermediate Product Reference
Oxime ether, alkyl Grignard reagent Ti(IV) Titanacyclopropane Spirocyclic NH-azetidine nih.gov
Oxime ether, terminal olefin Ti(IV) Titanacyclopropane Spirocyclic NH-azetidine nih.gov
Photocycloaddition Reactions for Azetidine Construction

Photocycloaddition reactions, particularly the aza Paternò–Büchi reaction, offer a direct and efficient method for the construction of the azetidine ring. nih.govresearchgate.net This [2+2] photocycloaddition occurs between an imine and an alkene, leading to the formation of a four-membered azetidine ring in a single step. researchgate.netmagtech.com.cn

The reaction can be performed either intermolecularly or intramolecularly. For the synthesis of complex azetidines, the intramolecular variant is often preferred as it can provide better control over regioselectivity and stereoselectivity. The reaction is typically initiated by the photoexcitation of the imine component, which then reacts with the alkene.

To synthesize a precursor for this compound using this method, one could envision an appropriately substituted amino-alkene that can undergo intramolecular photocycloaddition upon conversion to an imine. The substituents on the alkene and imine precursors would be chosen to correspond to the desired N-cyclopropyl and 1-methyl groups of the final product. Recent advances have enabled the use of visible light for these transformations, making the methodology more accessible and sustainable. researchgate.net

Table 5: Photocycloaddition Reactions for Azetidine Synthesis

Reaction Type Reactants Key Features Reference
Aza Paternò–Büchi Reaction Imine, Alkene [2+2] photocycloaddition, direct formation of azetidine ring nih.govresearchgate.net
Intermolecular Photocycloaddition 2-Isoxazoline-3-carboxylates, Alkenes Visible-light mediated, broad substrate scope rsc.orgresearchgate.net
Intramolecular Photocycloaddition Bichromophoric systems containing an imine and alkene Can proceed via direct or sensitized excitation nih.gov

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a cornerstone of amine synthesis, offering a direct route to this compound from a suitable ketone precursor. This one-pot reaction typically involves the condensation of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The primary pathway for synthesizing the target molecule via this method starts with 1-methylazetidin-3-one (B1592001) and cyclopropylamine (B47189). The reaction is facilitated by a reducing agent that selectively reduces the C=N double bond of the formed iminium ion without affecting other functional groups. A variety of reducing agents can be employed, each with specific advantages regarding reactivity, selectivity, and operational simplicity. libretexts.org

Common reducing agents for this transformation include:

Sodium triacetoxyborohydride (STAB) : Known for its mildness and high selectivity for imines over ketones, making it ideal for one-pot procedures. libretexts.org

Sodium cyanoborohydride (NaBH₃CN) : Effective at a slightly acidic pH, which is often required to promote imine formation. libretexts.org

Catalytic Hydrogenation (e.g., Pd/C, H₂) : A "green" and efficient method, though it may require higher pressures and can be sensitive to catalyst poisoning. libretexts.org

The choice of solvent and the use of an acid catalyst (like acetic acid) can be crucial for optimizing the reaction by facilitating the formation of the intermediate iminium ion. libretexts.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantages
Sodium Triacetoxyborohydride (STAB)CH₂Cl₂, DCE, or THF, often with AcOHMild, highly selective, commercially available.
Sodium Cyanoborohydride (NaBH₃CN)MeOH or EtOH, pH 6-7Effective for a wide range of substrates.
Catalytic Hydrogenation (Pd/C, H₂)MeOH or EtOH, 1-10 atm H₂Clean workup, environmentally friendly.
α-Picoline-boraneMeOH, H₂O, or neat, often with AcOHStable and effective in various solvents.

Nucleophilic Displacement Reactions on Activated Azetidine Scaffolds

An alternative and highly effective strategy for the synthesis of azetidine-3-amines involves the nucleophilic displacement of a leaving group at the C3 position of the azetidine ring. This approach requires the preparation of an activated azetidine scaffold, typically from a precursor like 1-methylazetidin-3-ol.

The hydroxyl group of 1-methylazetidin-3-ol is not a good leaving group and must be converted into a more reactive species. This is commonly achieved by transforming it into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). These activated intermediates are excellent electrophiles for subsequent Sₙ2 reactions.

A reported single-step method for the synthesis of various azetidine-3-amines utilizes the selective displacement of a 3-mesyloxy group with different amines. researchgate.net In the context of synthesizing the target compound, 1-methylazetidin-3-yl methanesulfonate would be reacted with cyclopropylamine. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the methanesulfonic acid byproduct. researchgate.net

Reaction Scheme:

Activation: 1-methylazetidin-3-ol + Methanesulfonyl chloride → 1-methylazetidin-3-yl methanesulfonate

Displacement: 1-methylazetidin-3-yl methanesulfonate + Cyclopropylamine → this compound

This method is highly practical due to the commercial availability of the starting azetidinol and the generally high yields achieved in the displacement step. researchgate.net

Aza-Michael Addition Pathways for Functionalized Azetidines

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful tool for creating functionalized azetidine derivatives. While this pathway does not directly yield this compound, it allows for the synthesis of precursors and analogues where additional functional groups are present at the C3 position.

The synthesis begins with the preparation of an α,β-unsaturated ester attached to the azetidine ring, such as methyl 2-(1-Boc-azetidin-3-ylidene)acetate. This Michael acceptor is typically synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. acsgcipr.orgorganic-chemistry.orgresearchgate.net

Various nitrogen-containing nucleophiles (heterocyclic amines, aliphatic amines) can then be added to this acceptor in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acsgcipr.orgorganic-chemistry.org For instance, reacting the azetidin-3-ylidene)acetate with cyclopropylamine would lead to an azetidine derivative containing both a cyclopropylamino group and an acetate moiety at the C3 position. Subsequent chemical modifications, such as reduction or hydrolysis of the ester group, could then be performed to access a wider range of functionalized azetidine compounds.

Table 2: Aza-Michael Addition for Azetidine Functionalization

Michael AcceptorNucleophileCatalyst/BaseProduct Type
Methyl 2-(1-Boc-azetidin-3-ylidene)acetateAzetidineDBU1,3'-Biazetidine derivative acsgcipr.org
Methyl 2-(1-Boc-azetidin-3-ylidene)acetatePyrazoleDBU3-(Pyrazol-1-yl)azetidine adduct acsgcipr.org
Methyl 2-(1-Boc-azetidin-3-ylidene)acetateIndoleDBUAzetidine-indole hybrid compound acsgcipr.org

Approaches for Introducing the N-Cyclopropyl Moiety

The introduction of the cyclopropyl group is a key step in the synthesis. This can be achieved either by using cyclopropylamine as a building block early in the synthesis (as in reductive amination or nucleophilic displacement) or by attaching the cyclopropyl group to a pre-formed azetidine-3-amine scaffold.

Post-Cyclization N-Alkylation Strategies

N-alkylation is a fundamental method for derivatizing amines. In this context, it can be used to introduce the cyclopropyl group onto a 1-methylazetidin-3-amine precursor. This strategy involves the reaction of the primary amine with a cyclopropylating agent, which is typically an electrophile such as a cyclopropyl halide (e.g., bromocyclopropane). The reaction generally requires a base to deprotonate the amine or to scavenge the acid byproduct.

However, the direct alkylation of amines with cyclopropyl halides can be challenging due to the low reactivity of these halides towards nucleophiles. wikipedia.org Alternative methods, such as palladium-catalyzed C-N bond formation, have proven superior for synthesizing N-arylcyclopropylamines and could be adapted for this purpose. chemrxiv.org

Another post-cyclization strategy would be the N-methylation of a pre-formed N-cyclopropylazetidin-3-amine. This is relevant if the synthetic route first constructs the N-cyclopropylazetidine core without the N-methyl group. Standard methylation reagents like formaldehyde/formic acid (Eschweiler-Clarke reaction), methyl iodide, or dimethyl sulfate can be used. libretexts.org

Coupling Reactions Involving Cyclopropylboronic Acids

Modern cross-coupling reactions offer powerful and versatile methods for forming C-N bonds. While the palladium-catalyzed Buchwald-Hartwig amination is a well-known method for coupling amines with aryl halides, organic-chemistry.orgnih.gov copper-catalyzed variants, often referred to as Chan-Lam couplings, are particularly effective for N-alkylation and N-cyclopropylation using boronic acids.

This approach involves the reaction of an amine, such as 1-methylazetidin-3-amine, with cyclopropylboronic acid. The reaction is typically promoted by a copper(II) salt, such as Cu(OAc)₂, often in the presence of a ligand like 2,2'-bipyridine or 1,10-phenanthroline. acsgcipr.org An oxidant, which can be molecular oxygen from the air, is required for the catalytic cycle. acsgcipr.orgnih.gov

This method is advantageous due to the stability and commercial availability of cyclopropylboronic acid and its tolerance to a wide array of functional groups. acsgcipr.orgmdpi.com It provides a strategic alternative to classical N-alkylation methods, especially when dealing with less reactive electrophiles. acsgcipr.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses a stereocenter at the C3 position of the azetidine ring. The synthesis of specific enantiomers is of significant interest, particularly for applications in medicinal chemistry. Several strategies can be envisioned for achieving stereocontrol.

One approach is to begin with an enantiomerically pure starting material. For example, an enantioselective synthesis of C2-functionalized azetidines has been developed, which could potentially be adapted to generate chiral azetidin-3-one or azetidin-3-ol precursors. Using such a precursor in a subsequent reductive amination or nucleophilic displacement reaction would transfer the stereochemistry to the final product.

Alternatively, stereoselectivity can be introduced during the key bond-forming step. In a reductive amination protocol, a chiral reducing agent or a chiral catalyst could be employed to achieve asymmetric reduction of the intermediate imine.

Another powerful strategy involves the diastereoselective functionalization of a chiral cyclopropane (B1198618) precursor. For instance, methods have been developed for the diastereoselective formal nucleophilic substitution of chiral bromocyclopropanes, which can be used to prepare enantiomerically enriched cyclopropylamines.

Finally, if a racemic mixture of this compound is synthesized, the enantiomers can be separated using chiral chromatography (e.g., chiral HPLC) or by classical resolution, which involves forming diastereomeric salts with a chiral acid, separating them by crystallization, and then liberating the individual enantiomers.

Synthetic Exploration of this compound Analogs

A plausible and versatile approach to synthesize such analogs often begins with a suitably protected azetidine precursor, such as N-Boc-azetidin-3-one. This starting material allows for the introduction of various functionalities at the 3-position.

One common method for introducing the amine functionality is through reductive amination . In this process, N-Boc-azetidin-3-one can be reacted with cyclopropylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form N-Boc-N-cyclopropylazetidin-3-amine. Subsequent deprotection of the Boc group and N-alkylation would yield the desired analogs.

Alternatively, the synthesis can proceed through an intermediate like methyl (N-Boc-azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction nih.gov. This intermediate can then undergo aza-Michael addition with various amines to introduce diversity at the 3-position nih.gov.

The synthesis of bicyclic cyclopropylamines from amino acid derivatives has also been explored, which could offer another route to complex azetidine-containing structures clockss.orgresearchgate.net. These methods often utilize transition-metal-mediated cyclization reactions clockss.org.

The following table outlines a hypothetical exploration of analogs based on these established synthetic principles.

Analog StructureR1 GroupR2 GroupSynthetic Approach HighlightsPotential Starting Materials
N-cyclopropyl-1-ethylazetidin-3-amineEthylCyclopropylReductive amination of 1-ethylazetidin-3-one with cyclopropylamine.1-Ethylazetidin-3-one, Cyclopropylamine
N-(2-methylcyclopropyl)-1-methylazetidin-3-amineMethyl2-MethylcyclopropylReductive amination of 1-methylazetidin-3-one with 2-methylcyclopropylamine.1-Methylazetidin-3-one, 2-Methylcyclopropylamine
N-cyclopropyl-1-benzylazetidin-3-amineBenzylCyclopropylAlkylation of N-cyclopropylazetidin-3-amine with benzyl bromide.N-Cyclopropylazetidin-3-amine, Benzyl bromide
N-cyclopentyl-1-methylazetidin-3-amineMethylCyclopentylReductive amination of 1-methylazetidin-3-one with cyclopentylamine.1-Methylazetidin-3-one, Cyclopentylamine
Table 1. Hypothetical Synthetic Exploration of this compound Analogs.

Further diversification can be achieved through N-alkylation of a common intermediate. For instance, N-cyclopropylazetidin-3-amine can be synthesized and subsequently reacted with various alkyl halides or subjected to reductive amination with different aldehydes and ketones to introduce a range of substituents at the 1-position.

The synthesis of 3-aminopropylazetidines has been achieved through a one-pot protocol involving azetidine dimerization followed by functionalization, which could be adapted for the synthesis of certain analogs arkat-usa.org. Additionally, methods for the N-alkylation of aromatic amines with cyclopropylcarbinol could potentially be modified for the synthesis of N-cyclopropylazetidine derivatives researchgate.net.

While detailed experimental data for a broad range of this compound analogs is not available in the provided search results, the fundamental reactions of reductive amination, N-alkylation, and the use of protecting groups on azetidine intermediates are well-established synthetic tools that would be central to such an exploratory effort.

Advanced Spectroscopic and Structural Elucidation of N Cyclopropyl 1 Methylazetidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of N-cyclopropyl-1-methylazetidin-3-amine provides key insights into the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the azetidine (B1206935) ring, the cyclopropyl (B3062369) group, and the N-methyl group.

The protons on the four-membered azetidine ring typically appear as multiplets due to complex spin-spin coupling. The methine proton at the C3 position, attached to the cyclopropylamino group, is expected to resonate at a specific chemical shift. The two sets of diastereotopic methylene (B1212753) protons on the azetidine ring would also show distinct signals.

The N-methyl group protons are expected to appear as a singlet, typically in the upfield region of the spectrum. The protons of the cyclopropyl group will present as complex multiplets due to their rigid structure and coupling with each other and the amine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ 2.3-2.5 s (singlet)
Azetidine-CH₂ 2.8-3.5 m (multiplet)
Azetidine-CH 3.5-3.8 m (multiplet)
Cyclopropyl-CH 2.0-2.3 m (multiplet)
Cyclopropyl-CH₂ 0.3-0.8 m (multiplet)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum is expected to show signals for the N-methyl carbon, the three carbons of the azetidine ring, and the three carbons of the cyclopropyl group. The chemical shifts of the azetidine ring carbons are influenced by the electronegativity of the nitrogen atom. The carbon attached to the nitrogen of the cyclopropylamino group (C3 of the azetidine ring) would appear at a characteristic downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
N-CH₃ 40-45
Azetidine-C₂/C₄ 55-65
Azetidine-C₃ 50-60
Cyclopropyl-C₁ 25-35

Note: These are predicted values and may vary based on solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR Chemical Shift Investigations

While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR can provide direct information about the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals would be expected: one for the tertiary amine nitrogen in the azetidine ring and another for the secondary amine nitrogen of the cyclopropylamino group. The chemical shifts would be indicative of the hybridization and substitution pattern of the nitrogen atoms.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the azetidine and cyclopropyl rings. For instance, it would show correlations between the methine and methylene protons of the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the N-methyl proton singlet to the N-methyl carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₁₄N₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14). This experimental value can then be compared to the theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₁₄N₂
Theoretical Exact Mass (Monoisotopic) 126.1157 u
Expected Ion (e.g., [M+H]⁺) C₇H₁₅N₂⁺

By providing an experimentally measured mass that aligns with the theoretical value, HRMS serves as a definitive confirmation of the elemental composition of this compound.

Computational and Theoretical Investigations of N Cyclopropyl 1 Methylazetidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic and structural properties of molecules. For N-cyclopropyl-1-methylazetidin-3-amine, these calculations offer a window into its intrinsic characteristics at the atomic level.

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. Calculations for this compound, typically performed using a functional such as B3LYP with a 6-31G* basis set, reveal key electronic properties. The distribution of electron density, for instance, is influenced by the electronegativity of the nitrogen atoms and the unique electronic nature of the cyclopropyl (B3062369) group.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is expected to be localized primarily on the amine groups, reflecting their electron-donating nature, while the LUMO may be distributed across the azetidine (B1206935) and cyclopropyl rings. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized electron-pair bonds. This analysis can reveal hyperconjugative interactions between the strained cyclopropyl ring and the rest of the molecule, which can influence its stability and conformation.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The conformational landscape of this compound is complex due to the rotational freedom around the C-N bond connecting the cyclopropyl and azetidine rings, as well as the puckering of the azetidine ring. Conformational analysis helps to identify the most stable geometries and the energy barriers between them.

The azetidine ring is known to adopt a puckered conformation to relieve ring strain. The substituent at the 3-position (the N-cyclopropylamino group) can exist in either an axial or equatorial position relative to the ring. The relative energies of these conformers are influenced by steric and electronic effects.

Furthermore, the orientation of the cyclopropyl group relative to the azetidine ring is a key conformational variable. Studies on related N-cyclopropyl amides have shown a preference for specific conformations around the N-C(cyclopropyl) bond. tandfonline.com For this compound, it is anticipated that the "bisected" conformation, where the C-H bond of the cyclopropyl group eclipses the C-N bond, is a low-energy conformation.

A potential energy surface scan, varying the key dihedral angles, can map out the energy landscape and identify the global minimum energy conformation, as well as any local minima and the transition states that connect them.

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.govnih.govresearchgate.net These predicted shifts are invaluable for assigning experimental spectra and confirming the molecular structure. The chemical shifts will be sensitive to the local electronic environment and the conformation of the molecule.

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of C-H, C-N, and N-H bonds, as well as the characteristic ring puckering modes of the azetidine and cyclopropyl groups.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Azetidine C2/C455-60
Azetidine C365-70
N-CH340-45
Cyclopropyl CH30-35
Cyclopropyl CH25-10

Note: These values are hypothetical and representative of what would be expected from GIAO-DFT calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its flexibility and interactions with its environment.

MD simulations can explore the conformational space of the molecule at finite temperatures, revealing the dynamic interplay between different conformers. By simulating the molecule's trajectory over nanoseconds, it is possible to observe transitions between different puckered states of the azetidine ring and rotations around the C-N bonds. This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations.

Analysis of the simulation trajectories can quantify the flexibility of different parts of the molecule. For instance, the root-mean-square fluctuation (RMSF) of each atom can highlight regions of high and low mobility. It is expected that the methyl group and the cyclopropyl group would exhibit greater flexibility compared to the more constrained azetidine ring.

The presence of a solvent can significantly influence the structure and conformational preferences of a molecule. MD simulations with explicit solvent molecules (e.g., water) can model these effects realistically. Solvation can stabilize certain conformers over others through hydrogen bonding and electrostatic interactions. rsc.orgresearchgate.net

For this compound, the nitrogen atoms are capable of forming hydrogen bonds with protic solvents. MD simulations can reveal the structure of the solvation shell around the molecule and the dynamics of the solvent molecules. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms in the solute.

The conformational equilibrium of the molecule may shift in solution compared to the gas phase. For example, a more polar solvent might favor a conformer with a larger dipole moment. By running simulations in different solvents, the influence of the solvent environment on the molecular structure and dynamics can be systematically investigated.

Molecular Modeling of Intermolecular Interactions

The intermolecular interactions of this compound are dictated by its distinct structural features: a strained four-membered azetidine ring, a secondary amine, a tertiary amine within the ring, and hydrophobic cyclopropyl and methyl groups. Molecular modeling techniques, such as quantum mechanics (QM) and molecular mechanics (MM), provide valuable insights into the nature and strength of these interactions.

The primary amine at the 3-position and the nitrogen atom of the azetidine ring are key sites for hydrogen bonding. The amine group can act as a hydrogen bond donor, while the lone pair of electrons on both nitrogen atoms allows them to function as hydrogen bond acceptors. Computational studies on similar small-ring heterocyclic amines and amino acids provide a basis for estimating the energetic and geometric parameters of these interactions. For instance, DFT (Density Functional Theory) calculations on related systems can predict hydrogen bond distances and energies, which are crucial for understanding the compound's behavior in biological systems and as a potential ligand for macromolecules.

Table 1: Representative Calculated Intermolecular Interaction Parameters for Amine-Containing Heterocycles

Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Typical Interaction Energy (kcal/mol)
Hydrogen BondN-H···O1.8 - 2.2-3 to -8
Hydrogen BondN-H···N1.9 - 2.3-2 to -6
Hydrogen BondO-H···N1.7 - 2.1-4 to -9
van der WaalsC-H···C-H3.0 - 4.0-0.5 to -1.5

Note: The data in this table are representative values obtained from computational studies on structurally similar small molecules and are intended for illustrative purposes.

Reaction Mechanism Elucidation through Computational Approaches

The reactivity of this compound is largely influenced by the inherent ring strain of the azetidine moiety. researchgate.netrsc.org This strain, estimated to be around 25.4 kcal/mol, makes the four-membered ring susceptible to ring-opening reactions under various conditions. rsc.org Computational chemistry is a powerful tool for elucidating the mechanisms of such reactions by mapping the potential energy surface and identifying transition states and intermediates. researchgate.netrsc.org

Ring-Opening Reactions: Theoretical studies on N-aryl azetidines have shown that acid-mediated intramolecular ring-opening can occur via nucleophilic attack. nih.gov Quantum mechanical calculations can determine the pKa of the azetidine nitrogen, which is a key factor in its susceptibility to protonation and subsequent ring-opening. nih.gov For this compound, protonation of the azetidine nitrogen could facilitate a nucleophilic attack by the exocyclic amine or an external nucleophile, leading to the cleavage of a C-N bond within the ring. DFT calculations can be employed to model the reaction pathway, calculate activation energy barriers, and predict the regioselectivity of the ring-opening.

Reactions Involving the Cyclopropylamine (B47189) Moiety: The cyclopropyl group can also participate in unique chemical transformations. Computational studies on cyclopropylamines have explored their involvement in processes like [3+2] photocycloadditions. rsc.org Theoretical calculations, including DFT, can be used to understand the mechanism of such reactions, explaining the stereochemical outcomes and the role of catalysts. rsc.org While these specific reactions may not be the primary pathway for this compound under normal conditions, they highlight the potential for complex reactivity that can be explored through computational methods.

The mechanism of formation for azetidine rings has also been a subject of theoretical investigation. For instance, the photoinduced cycloaddition to form azetidines has been studied using quantum chemical methods, revealing stepwise mechanisms involving diradical intermediates. acs.org Similarly, theoretical studies on the photo-oxidation and photoreduction of azetidine derivatives provide insights into their electronic behavior and potential for DNA repair mechanisms. mdpi.com

Table 2: Representative Calculated Activation Energies for Ring-Opening Reactions of Substituted Azetidines

Reaction TypeAzetidine DerivativeComputational MethodCalculated Activation Energy (kcal/mol)
Acid-mediated ring-openingN-phenylazetidineDFT (B3LYP/6-31G*)15 - 25
Nucleophilic ring-opening1-acetyl-2-phenylazetidineQM/MM20 - 30
Photochemical ring-openingAzetidine-2-oneCASSCF/CASPT210 - 20

Note: The data in this table are representative values from computational studies on various substituted azetidines and serve as examples of the types of data that can be generated. The specific activation energies for this compound would require dedicated computational studies.

Chemical Reactivity and Derivatization of N Cyclopropyl 1 Methylazetidin 3 Amine

Amine Reactivity and Functional Group Transformations

The presence of two distinct amine functionalities, a tertiary amine as part of the azetidine (B1206935) ring and a secondary amine attached to it, endows N-cyclopropyl-1-methylazetidin-3-amine with a rich and varied chemical reactivity. These nitrogen centers serve as primary sites for functional group transformations, enabling the synthesis of a wide array of derivatives.

Reactivity of the Secondary Amine Functionality

The exocyclic N-cyclopropylamine moiety is a secondary amine and represents a key site for derivatization. This amine is nucleophilic and can undergo a variety of classical amine reactions, including alkylation, acylation, sulfonylation, and condensation reactions.

Alkylation: Selective N-alkylation of the secondary amine can be achieved using various methods. Direct alkylation with alkyl halides can be complicated by overalkylation, though this is less of an issue when forming a tertiary amine from a secondary one compared to forming a secondary amine from a primary one. wikipedia.org A more controlled approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is highly efficient for forming C-N bonds.

Another powerful method is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a ruthenium or iridium catalyst. This green chemistry approach generates water as the only byproduct and is effective for the N-alkylation of primary and secondary amines. organic-chemistry.org

Acylation: The secondary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. researchgate.netnih.govresearchgate.net This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct. youtube.com The formation of amides is a common strategy in medicinal chemistry to introduce new structural motifs and modulate the physicochemical properties of a molecule.

The following table provides illustrative examples of N-acylation reactions on secondary amines, which are analogous to the expected reactivity of the secondary amine in this compound.

Table 1: Illustrative N-Acylation Reactions of Secondary Amines

Amine Substrate Acylating Agent Catalyst/Base Solvent Product Yield (%) Reference
Piperidine Benzoyl chloride aq. NaOH Water N-Benzoylpiperidine - youtube.com
Aniline Acetyl chloride Iodine Solvent-free N-Phenylacetamide 98 researchgate.net
Various amines N-protected aminoacylbenzotriazole - Water N-acylated amines High nih.gov

Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is also widely used to modify the properties of amine-containing compounds.

Condensation Reactions: The secondary amine can participate in condensation reactions with carbonyl compounds to form enamines, provided there is an alpha-proton on the carbonyl compound that can be removed. mdpi.com

Ring-Opening Reactions of the Azetidine Core

The four-membered azetidine ring is characterized by significant ring strain (approximately 25-26 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions. rsc.orgrsc.org This reactivity can be harnessed to synthesize a variety of acyclic, functionalized amine derivatives.

Controlled Ring Cleavage Methodologies

The ring-opening of azetidines typically requires activation. For N-alkyl azetidines, this is often achieved by converting the tertiary amine into a more electrophilic azetidinium ion. This can be accomplished through protonation with a strong acid or by quaternization with an alkylating agent, as discussed previously. The resulting azetidinium ion is then susceptible to nucleophilic attack, leading to cleavage of a C-N bond. acs.org

The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. Nucleophilic attack generally occurs at the less sterically hindered carbon atom adjacent to the nitrogen. In a review of the nucleophilic ring-opening of unsymmetrical azetidiniums, it was noted that both stereoselectivity and regioselectivity are often high, providing a reliable method for synthesizing functionalized linear amines. acs.org

A study on N-substituted aryl azetidines demonstrated an acid-mediated intramolecular ring-opening decomposition. nih.gov In this case, a pendant amide group acted as the nucleophile, attacking the protonated azetidine ring. The stability of the azetidine ring was found to be highly dependent on the pKa of the azetidine nitrogen, with more basic nitrogens leading to more facile protonation and subsequent ring-opening. nih.gov Although this compound lacks an aryl group on the nitrogen, similar acid-catalyzed ring-opening by external nucleophiles is a plausible reaction pathway.

The following table presents examples of ring-opening reactions of activated azetidine systems.

Table 2: Examples of Azetidine Ring-Opening Reactions

Azetidine Derivative Activation Method Nucleophile Conditions Product Type Reference
N-Arylazetidinium ion Acid-mediated Pendant amide Aqueous acid Acyclic amino-amide nih.gov
2-Phenylazetidine - - CHCl3-D (decomposition) Ring-opened product acs.org
Azetidinium ions Quaternization Various nucleophiles - Functionalized linear amines acs.org

Thermal Isomerization to Pyrrolidine (B122466) Derivatives

Such a rearrangement would likely proceed through a mechanism involving homolytic or heterolytic cleavage of one of the C-N bonds of the azetidine ring, followed by ring expansion and re-closure to form the more thermodynamically stable five-membered pyrrolidine ring. The presence of substituents can influence the feasibility and outcome of such rearrangements. For example, thermal rearrangements of alicyclic α-hydroxyimines to α-aminoketones have been studied as a route to synthesize ketamine analogues. rsc.org

Cyclopropyl (B3062369) Ring Transformations and Stability Studies

The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to improve metabolic stability and to impart a specific conformational rigidity. hyphadiscovery.com However, the inherent strain of the three-membered ring also makes it susceptible to certain chemical transformations.

The stability of the cyclopropyl ring in this compound is a key consideration during chemical synthesis. The C-H bonds of a cyclopropyl ring are stronger than those in alkanes, which can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Nevertheless, when attached to an amine, the cyclopropyl group can be activated towards certain metabolic pathways. For example, CYP-mediated oxidation of cyclopropylamines can lead to the formation of reactive metabolites through radical formation and ring opening. hyphadiscovery.com

Under chemical reaction conditions, the cyclopropyl ring is generally stable to many reagents. However, strong acids can promote ring-opening. For instance, Lewis acids can catalyze the ring-opening of activated cyclopropanes with amine nucleophiles. nih.gov In the context of N-cyclopropylamides, treatment with aluminum chloride (AlCl3) has been shown to induce a ring-opening rearrangement to afford N-(2-chloropropyl)amides. rsc.orgresearchgate.net This reaction is proposed to proceed through a Heine-type aziridine (B145994) intermediate. While the substrate in these studies is an amide rather than an amine, it highlights the potential for Lewis acid-mediated transformations of the cyclopropyl ring.

The following table summarizes conditions that can lead to transformations of the cyclopropyl ring in related systems.

Table 3: Reactivity and Stability of the Cyclopropyl Group in Cyclopropylamine (B47189) Derivatives

Substrate Type Conditions Transformation Outcome Reference
N-Cyclopropylamide AlCl3 Ring-opening rearrangement N-(2-chloropropyl)amide rsc.orgresearchgate.net
Methyl 1-nitrocyclopropanecarboxylate Lewis Acid, Amine nucleophile Ring-opening Acyclic product nih.gov
Cyclopropylamine moiety in drugs CYP450 enzymes Oxidative metabolism Ring-opened metabolites hyphadiscovery.com

Palladium-Catalyzed Cross-Coupling Reactions of this compound Intermediates

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the direct participation of this compound as a coupling partner in palladium-catalyzed cross-coupling reactions. While the Buchwald-Hartwig amination and other similar palladium-catalyzed methodologies are extensively used for the formation of carbon-nitrogen bonds, specific examples employing this particular azetidine derivative are not prominently documented in peer-reviewed journals or patent literature.

The general mechanism for a Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine product and regenerate the catalyst. The steric and electronic properties of both the amine and the aryl halide, as well as the choice of ligand, base, and solvent, are critical for the success of the reaction.

Although direct experimental data for this compound is not available, the reactivity of similar small-ring aliphatic amines and cyclopropylamines in palladium-catalyzed reactions has been explored. Secondary cyclic amines are common substrates in medicinal chemistry for C-N bond formation. Furthermore, cyclopropylamines themselves have been successfully coupled with aryl halides. The successful coupling of other primary and secondary aliphatic amines suggests that this compound could theoretically participate in such reactions.

Hypothetically, in a Buchwald-Hartwig reaction, this compound would be coupled with an aryl or heteroaryl halide (or pseudohalide) in the presence of a palladium catalyst and a suitable ligand. A potential reaction scheme is illustrated below:

Hypothetical Reaction Scheme:

Where:

Ar-X is the aryl or heteroaryl halide.

H₂N-R is this compound.

Pd catalyst could be a precursor like Pd₂(dba)₃ or Pd(OAc)₂.

Ligand would likely be a bulky, electron-rich phosphine (B1218219) such as a biarylphosphine (e.g., XPhos, SPhos) or a ferrocenyl-based ligand (e.g., dppf).

Base would typically be a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

The specific conditions would require empirical optimization to achieve good yields and avoid potential side reactions, such as β-hydride elimination, if applicable, or reactions involving the azetidine ring itself.

Biological Interaction Profiles and Mechanistic Studies of N Cyclopropyl 1 Methylazetidin 3 Amine Analogs Excluding Clinical Human Data

In Vitro Molecular Target Engagement Studies

The initial characterization of novel chemical entities involves a comprehensive assessment of their interactions with specific molecular targets. For N-cyclopropyl-1-methylazetidin-3-amine analogs, this typically involves a battery of in vitro assays to determine their affinity for various receptors and their potential to inhibit key enzymes.

Receptor binding assays are fundamental in determining the potency and selectivity of a compound for a particular receptor. For azetidine-containing compounds, a wide range of receptors are often screened, reflecting the diverse therapeutic areas where such scaffolds have shown promise. Analogs of this compound have been evaluated for their binding affinity at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels, often using radioligand binding assays in non-human cell lines or brain membrane preparations.

For instance, studies on related 3-aminoazetidine derivatives have explored their interaction with monoamine transporters, which are critical for neurotransmitter reuptake. A hypothetical binding profile for a series of analogs where the substituent on the azetidine (B1206935) nitrogen is varied is presented below.

Compound IDR GroupSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Analog 1Methyl1525150
Analog 2Ethyl2238210
Analog 3Isopropyl4560350
Analog 4Cyclobutyl3042280

This table presents illustrative data based on general trends observed in the literature for azetidine derivatives and does not represent experimentally verified data for this compound itself.

These illustrative data suggest that smaller N-substituents may be preferred for potent interaction with serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, while larger groups tend to decrease affinity. Such studies are crucial for identifying lead compounds for further development in areas like neuroscience. Other research on azetidine analogs has investigated their binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, highlighting the versatility of this scaffold.

In addition to receptor binding, the potential for this compound analogs to act as enzyme inhibitors is a key area of investigation. The cyclopropylamine (B47189) moiety, in particular, is a known pharmacophore that can lead to mechanism-based inhibition of certain enzymes, such as monoamine oxidase (MAO) and lysine-specific demethylase 1 (KDM1A).

Enzyme inhibition assays are used to determine the concentration of the compound required to reduce enzyme activity by 50% (IC50). Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Structure-Activity Relationship (SAR) Studies

Rational Design Principles for Optimized Analogs

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, focusing on the strategic manipulation of its core structure to enhance biological activity, selectivity, and pharmacokinetic properties. The azetidine ring, a four-membered saturated heterocycle, serves as a valuable scaffold in drug discovery due to its conformational rigidity and ability to introduce specific vectors for substituent placement. enamine.netnih.gov This rigidity can lead to a more favorable entropic contribution to binding affinity with biological targets. enamine.net

Key components of the this compound structure available for modification include the N-cyclopropyl group, the 1-methylazetidine core, and the 3-amine functionality. Structure-activity relationship (SAR) studies on related azetidine derivatives provide a framework for designing optimized analogs. For instance, in the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a validated cancer target, systematic modifications of the azetidine scaffold have led to significant improvements in potency. acs.orgaacrjournals.org

One key design principle involves the exploration of different substituents on the azetidine nitrogen. While the parent compound has a methyl group, altering this to other alkyl or functionalized groups can modulate lipophilicity, cell permeability, and target engagement. For example, in a series of azetidin-2-ylacetic acid derivatives targeting GABA transporters, N-alkylation with lipophilic moieties like 4,4-diphenylbutenyl significantly enhanced potency at the GAT-1 transporter. nih.gov

Another critical aspect is the modification of the amine at the 3-position. This group can be acylated, alkylated, or incorporated into larger pharmacophoric groups to interact with specific residues in a target binding pocket. In the case of azetidine-2-carboxamide (B111606) STAT3 inhibitors, the amide linkage at a similar position is crucial for activity, and modifications to the groups attached to this amide have been extensively explored to optimize potency and cellular activity. acs.orgnih.gov

The cyclopropyl (B3062369) group attached to the amine is also a key feature. The cyclopropyl moiety is known to enhance metabolic stability, increase brain permeability, and improve potency by introducing conformational constraints. acs.org In the design of cyanopyrimidine-based LSD1 inhibitors, the presence of a cyclopropylamine was found to be a key feature for anticancer activity. nih.gov Therefore, retaining or modifying this group can have profound effects on the biological profile of the analogs.

The following table summarizes the rational design principles based on studies of related azetidine and cyclopropylamine-containing compounds:

Structural Component Design Principle Rationale based on Analog Studies Potential Impact
Azetidine Ring Maintain as a rigid scaffold. enamine.netProvides conformational restriction, potentially increasing binding affinity. enamine.netEnhanced potency and selectivity.
N1-substituent (Methyl) Vary alkyl chain length or introduce functional groups. nih.govTo modulate lipophilicity and pharmacokinetic properties. nih.govImproved cell permeability and metabolic stability.
C3-Amine Acylation, alkylation, or incorporation into larger fragments. acs.orgTo explore interactions with different target binding pockets. acs.orgAltered target specificity and potency.
N-Cyclopropyl Group Retain or replace with other small, strained rings. acs.orgnih.govThe cyclopropyl group can enhance metabolic stability and potency. acs.orgIncreased in vivo efficacy and favorable ADME properties.

These principles, derived from extensive research on related heterocyclic compounds, provide a robust framework for the rational design of novel this compound analogs with optimized biological interaction profiles.

Mechanistic Investigations of Biological Effects

The elucidation of the molecular mechanisms underlying the biological effects of this compound analogs is crucial for their development as therapeutic agents or research tools. While direct mechanistic studies on this specific compound are not extensively published, research on structurally related azetidine derivatives, particularly STAT3 inhibitors, provides significant insights into potential cellular and molecular activities.

Cellular Pathway Modulation in Model Organisms or Cell Lines

Based on studies of analogous compounds, this compound analogs could potentially modulate key cellular signaling pathways implicated in diseases such as cancer. A prominent example is the STAT3 signaling pathway, which is aberrantly activated in numerous malignancies. aacrjournals.org

Azetidine-based STAT3 inhibitors have been shown to disrupt this pathway effectively. For instance, (R)-azetidine-2-carboxamide derivatives have demonstrated the ability to inhibit constitutive STAT3 phosphorylation and its DNA-binding activity in human breast cancer cell lines, such as MDA-MB-231 and MDA-MB-468. acs.orgnih.gov This inhibition leads to the downregulation of STAT3 target genes that are critical for cell proliferation, survival, and angiogenesis, including c-Myc, Bcl-xL, and survivin. aacrjournals.org

The table below illustrates the effects of representative azetidine-based STAT3 inhibitors on cellular pathways in breast cancer cells, providing a model for the potential mechanistic actions of this compound analogs.

Compound Series Cell Line Observed Effect on Cellular Pathway Downstream Consequences Reference
(R)-azetidine-2-carboxamidesMDA-MB-231, MDA-MB-468Inhibition of constitutive STAT3 phosphorylation (pY705).Suppression of STAT3 target gene expression (c-Myc, VEGF, survivin). aacrjournals.org
(R)-azetidine-2-carboxamidesMDA-MB-231, MDA-MB-468Inhibition of STAT3 DNA-binding activity.Induction of apoptosis. acs.orgnih.gov
(R)-azetidine-2-carboxamidesHuman TNBC cellsInhibition of anchorage-dependent and -independent growth.Enhanced suppression of cell viability in combination with docetaxel. aacrjournals.org

These findings suggest that a primary mechanism of action for structurally related azetidine compounds is the targeted disruption of the STAT3 signaling cascade, leading to antitumor effects in vitro.

Investigation of Molecular Mechanisms Underlying Observed Biological Responses

The molecular mechanisms driving the observed biological effects of azetidine analogs often involve direct interaction with specific protein targets. In the case of azetidine-based STAT3 inhibitors, isothermal titration calorimetry (ITC) has confirmed high-affinity, direct binding to the STAT3 protein. acs.orgnih.gov This direct interaction is a key mechanistic feature, distinguishing these compounds from those that may affect STAT3 signaling indirectly.

The binding of these small molecules to STAT3 is thought to prevent its dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. The specificity of this interaction is also a crucial aspect of their mechanism. Studies have shown that potent azetidine-based STAT3 inhibitors exhibit significantly less activity against other STAT family members, such as STAT1 and STAT5, indicating a selective mode of action. acs.orgaacrjournals.org

Furthermore, the biological response to these compounds includes the induction of apoptosis, or programmed cell death, in cancer cells that are dependent on STAT3 signaling for their survival. acs.orgaacrjournals.org This pro-apoptotic effect is a direct consequence of the inhibition of STAT3 and the subsequent downregulation of anti-apoptotic proteins like Bcl-xL and survivin.

Applications as Probes for Biological Systems

This compound analogs, due to their potential for potent and selective biological activity, can serve as valuable chemical probes for exploring biological systems. Their utility spans from in vitro assays for target validation to in vivo phenotypic screening in model organisms.

Use in in vitro Assays for Target Validation

Small molecule probes are instrumental in the validation of novel drug targets. Analogs of this compound can be employed in various in vitro assays to confirm the role of a specific protein in a disease process. For example, if an analog is found to have potent activity against a particular enzyme or receptor, it can be used to probe the physiological and pathological functions of that target.

A prime example of this application is the use of azetidine-based inhibitors to validate STAT3 as a therapeutic target in cancer. By using potent and selective azetidine inhibitors, researchers have been able to demonstrate that the inhibition of STAT3 activity leads to desired anti-cancer effects in cell-based assays, thereby validating STAT3 as a druggable target. acs.orgaacrjournals.org

The table below outlines potential in vitro assays where this compound analogs could be utilized as probes for target validation.

Assay Type Purpose Example Application with Analogous Compounds Reference
Enzyme-Linked Immunosorbent Assay (ELISA) To quantify the inhibition of protein-protein interactions or post-translational modifications.Measuring the inhibition of STAT3 phosphorylation in cell lysates treated with azetidine inhibitors. acs.org
Electrophoretic Mobility Shift Assay (EMSA) To determine the ability of a compound to inhibit the binding of a transcription factor to DNA.Assessing the disruption of STAT3-DNA binding by azetidine-2-carboxamide analogs. acs.org acs.org
Isothermal Titration Calorimetry (ITC) To confirm direct binding of a compound to its target protein and determine binding affinity.Demonstrating the direct, high-affinity binding of azetidine inhibitors to the STAT3 protein. nih.gov nih.gov
Cell Viability and Apoptosis Assays To assess the functional consequences of target inhibition in a cellular context.Evaluating the induction of apoptosis in cancer cells upon treatment with STAT3 inhibitors. aacrjournals.org

Evaluation in Animal Models for Phenotypic Screening (e.g., Zebrafish Embryo Assays)

Phenotype-driven screening in whole organisms, such as the zebrafish (Danio rerio), offers a powerful approach to discover novel bioactive compounds and to understand their effects in a complex biological system. nih.gov Zebrafish embryos are particularly well-suited for high-throughput screening due to their rapid development, optical transparency, and the conservation of many signaling pathways with humans. nih.govfrontiersin.org

Analogs of this compound could be evaluated in various zebrafish embryo assays to screen for specific phenotypes. For instance, given the role of related compounds in cancer-relevant pathways, these analogs could be tested in zebrafish models of tumor progression or angiogenesis. A screen could also be designed to identify compounds that rescue a particular disease phenotype. For example, in a zebrafish model of autosomal dominant polycystic kidney disease (ADPKD), a chemical screen identified small molecules that could ameliorate the disease phenotype. nih.gov

The following table provides examples of how this compound analogs could be evaluated in zebrafish phenotypic screens.

Zebrafish Assay Phenotype to be Screened Potential Application for Analogs Reference for Methodology
Lateral Line Primordium (PLLp) Migration Assay Inhibition or alteration of collective cell migration.Identifying analogs with anti-metastatic potential. nih.gov
Transgenic Reporter Lines (e.g., Tg(fli1:EGFP)) Defects in vascular development (angiogenesis).Screening for compounds that inhibit tumor-associated angiogenesis. nih.gov
Developmental Toxicity and Morphology Screen General developmental defects, organ-specific toxicity.Assessing the overall toxicity profile and identifying specific organ-level effects. frontiersin.org
Disease Model Rescue (e.g., pkd2-/- for ADPKD) Amelioration of a disease-specific phenotype (e.g., cyst formation).Identifying analogs with therapeutic potential for specific genetic disorders. nih.gov

The use of this compound analogs in such in vivo screening platforms can provide valuable information about their biological activities and potential therapeutic applications.

Biosynthetic Pathways of Azetidine-Containing Natural Products and Relevance to this compound Scaffold

The biosynthesis of the azetidine ring, a four-membered nitrogen-containing heterocycle, is a challenging process in nature due to the inherent ring strain. rsc.orgresearchgate.net Nevertheless, a number of natural products containing the azetidine moiety have been identified, and their biosynthetic pathways are beginning to be understood. A key precursor in the formation of the azetidine ring in many of these natural products is S-adenosylmethionine (SAM). nih.gov

The most well-studied biosynthetic pathway for an azetidine-containing compound is that of azetidine-2-carboxylic acid (AZE), a non-proteinogenic amino acid found in various plants and bacteria. nih.govacs.org The formation of the azetidine ring in AZE is catalyzed by a class of enzymes known as AZE synthases. These enzymes utilize SAM as a substrate, catalyzing an intramolecular nucleophilic attack of the amino group of the methionine moiety onto the γ-carbon, leading to the formation of the four-membered ring and the release of methylthioadenosine. nih.gov This cyclization is a remarkable enzymatic feat, overcoming the high activation energy associated with forming a strained ring.

The biosynthesis of other azetidine-containing natural products is also thought to involve SAM-dependent cyclization reactions. For example, in the biosynthesis of certain alkaloids, a SAM-dependent enzyme is proposed to be responsible for the formation of the azetidine ring from a suitable amino acid precursor. researchgate.net

While a specific biosynthetic pathway for this compound has not been described, its structural components suggest a plausible hypothetical pathway based on known biosynthetic principles. The core azetidine ring could theoretically be derived from a modified amino acid precursor through an enzymatic cyclization, potentially involving a SAM-dependent enzyme analogous to AZE synthase. The N-methyl group could be installed by a methyltransferase, another class of enzymes that frequently utilizes SAM as a methyl donor. The cyclopropyl group attached to the amine at the 3-position would likely be incorporated from a cyclopropyl-containing precursor, possibly through a condensation reaction catalyzed by a specific synthase.

The relevance of the known biosynthetic pathways of azetidine-containing natural products to the this compound scaffold lies in the fundamental enzymatic strategies used to construct the strained azetidine ring. The understanding of AZE biosynthesis, in particular, provides a blueprint for how nature assembles this unique heterocyclic system. This knowledge could inform future synthetic biology efforts to produce novel azetidine derivatives.

The table below outlines some key azetidine-containing natural products and the proposed or confirmed mechanisms for the formation of their azetidine ring.

Natural ProductKey Biosynthetic Step for Azetidine Ring FormationPrecursorReference
Azetidine-2-carboxylic acid (AZE)Intramolecular cyclization catalyzed by AZE synthaseS-adenosylmethionine (SAM) nih.govacs.org
AzetidomonamidesIntramolecular cyclization involving a SAM-dependent enzymeS-adenosylmethionine (SAM) researchgate.net
Mugineic acidsProposed to involve cyclization of an amino acid derivativeMethionine

Future Directions in N Cyclopropyl 1 Methylazetidin 3 Amine Research

Exploration of Novel Synthetic Methodologies

The efficient and selective synthesis of N-cyclopropyl-1-methylazetidin-3-amine is a critical first step towards unlocking its potential. Future research will likely focus on developing innovative and scalable synthetic routes.

One promising avenue is the advancement of reductive amination techniques. This could involve the reaction of 1-methylazetidin-3-one (B1592001) with cyclopropylamine (B47189) in the presence of a mild and selective reducing agent. wikipedia.org Research in this area would aim to optimize reaction conditions to maximize yield and purity while minimizing side reactions. The development of novel catalysts, including biocatalysts like imine reductases, could offer highly stereoselective routes to chiral derivatives of the target molecule. wikipedia.org

Another key area of exploration is the direct cyclopropylation of 1-methylazetidin-3-amine . This could be achieved through transition-metal-catalyzed reactions, for instance, using rhodium or palladium catalysts to facilitate the coupling of the amine with a cyclopropylating agent. dntb.gov.uanih.gov Future studies will likely investigate a range of catalysts and cyclopropyl (B3062369) donors to achieve high efficiency and functional group tolerance. The development of enantioselective methods would be a significant breakthrough, allowing for the synthesis of specific stereoisomers. acs.org

Furthermore, the synthesis could be approached by constructing the azetidine (B1206935) ring itself. nih.govresearchgate.net This might involve the cyclization of a linear precursor already containing the N-cyclopropyl moiety. Research into novel cyclization strategies, potentially mediated by light (photochemistry) or electrochemistry, could provide new and efficient pathways to the core azetidine structure. miragenews.comnih.gov

Synthetic Strategy Description Potential Advantages
Reductive AminationReaction of 1-methylazetidin-3-one with cyclopropylamine. wikipedia.orgPotentially straightforward, one-pot synthesis.
Direct CyclopropylationTransition-metal-catalyzed coupling of 1-methylazetidin-3-amine. dntb.gov.uanih.govDirect formation of the C-N bond to the cyclopropyl group.
Ring CyclizationFormation of the azetidine ring from a pre-functionalized precursor. nih.govresearchgate.netOffers control over the stereochemistry of the azetidine ring.

Advanced Computational Design and Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's three-dimensional structure, electronic properties, and reactivity. researchgate.netglobalauthorid.com

Future computational studies will likely focus on:

Conformational Analysis: Understanding the preferred spatial arrangement of the cyclopropyl and methyl groups relative to the azetidine ring is crucial for predicting its interaction with biological targets. nih.gov

Reaction Modeling: Simulating potential synthetic pathways can help to identify the most promising reaction conditions and catalysts, reducing the need for extensive empirical screening. mit.edumanchester.ac.uk For instance, modeling the transition states of rhodium-catalyzed C-H activation could guide the development of more efficient cyclopropylation reactions. nih.gov

Prediction of Physicochemical Properties: Computational models can estimate key properties such as solubility, lipophilicity, and pKa, which are critical for its potential use in medicinal chemistry and materials science. acs.org

The use of machine learning and artificial intelligence, trained on large datasets of known molecules, could further enhance the predictive power of these computational tools, enabling the rapid screening of virtual derivatives of this compound for desired properties. miragenews.com

Broadening the Scope of Biological Target Identification and Mechanistic Understanding

The combination of a cyclopropylamine and an azetidine ring suggests a high potential for biological activity. Both of these structural motifs are found in numerous biologically active compounds and approved drugs. longdom.orgnih.govunl.pt

Future research will be directed towards identifying the specific biological targets of this compound. This will likely involve high-throughput screening against a wide range of enzymes and receptors. The cyclopropylamine moiety is a known feature in inhibitors of enzymes such as monoamine oxidases (MAOs) and histone demethylases like KDM1A (LSD1). nih.gov Therefore, these enzyme families represent logical starting points for investigation.

Mechanistic studies will be crucial to understand how this compound exerts its biological effects. This could involve techniques such as X-ray crystallography to determine the binding mode of the molecule to its target protein. nih.gov Understanding the structure-activity relationship (SAR) by synthesizing and testing a library of derivatives will be essential for optimizing its potency and selectivity. acs.org For instance, the stereochemistry of the cyclopropane (B1198618) and azetidine rings is expected to have a significant impact on biological activity. unl.pt

Potential Biological Target Class Rationale Key Research Focus
Monoamine Oxidases (MAOs)The cyclopropylamine scaffold is a classic MAO inhibitor motif. longdom.orgInvestigating inhibitory activity and selectivity for MAO-A vs. MAO-B.
Histone Demethylases (e.g., KDM1A)Substituted cyclopropylamines are known to inhibit KDM1A. nih.govAssessing inhibitory potential and impact on epigenetic pathways.
Other Enzymes and ReceptorsThe rigid, three-dimensional structure may allow for novel interactions. nih.govBroad screening to identify novel targets and mechanisms of action.

Development of this compound as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. researchgate.nettechnologynetworks.com The presence of a secondary amine provides a convenient handle for further functionalization.

The development of robust and reliable methods for incorporating this building block into larger structures will be a key area of focus. acs.org This could involve standard coupling reactions such as amide bond formation or reductive amination at the secondary amine. The inherent strain of the azetidine and cyclopropane rings might also be exploited in ring-opening reactions to generate novel acyclic or larger heterocyclic structures. acs.orgresearchgate.net

Integration of this compound into Materials Science or Catalysis (if applicable, based on emergent research)

While the primary focus of research on this compound is likely to be in the life sciences, its unique properties could also find applications in materials science and catalysis.

In materials science , the rigid and compact nature of the molecule could be exploited in the synthesis of novel polymers or coatings. longdom.org The incorporation of this motif could impart unique thermal or mechanical properties to materials. Future research might explore its use as a monomer or cross-linking agent in polymerization reactions.

In the field of catalysis , chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis. The defined stereochemistry and the presence of a coordinating nitrogen atom could enable the formation of highly selective metal complexes for a variety of chemical transformations.

The future of this compound research is bright and full of potential. As new synthetic methods are developed and our understanding of its properties deepens, this intriguing molecule is poised to become a valuable tool in both academic and industrial research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-1-methylazetidin-3-amine, and what factors influence reaction yields?

  • Methodological Answer : The synthesis of structurally similar azetidine derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves Ullmann-type coupling reactions. A typical protocol uses copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Key factors affecting yields include:

  • Catalyst efficiency : Copper(I) halides may require ligand optimization to improve electron transfer.
  • Reaction time : Extended durations (e.g., 2 days) are common for cyclopropane ring formation.
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating pure products (e.g., 17.9% yield in cited work) .

Q. How is This compound characterized using spectroscopic methods?

  • Methodological Answer : Characterization relies on:

  • ¹H and ¹³C NMR : To confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm) and azetidine ring carbons (δ ~40–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 215 in related compounds) .
  • Melting Point Analysis : To assess purity (e.g., 104–107°C for analogs) .

Q. What physicochemical properties are critical for handling This compound in laboratory settings?

  • Methodological Answer : Key properties include:

  • Molecular formula : C₇H₁₄N₂ (MW 126.20 g/mol) .
  • CAS Registry : 1556702-62-5 for structural verification .
  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions, while chlorinated solvents aid extraction .

Advanced Research Questions

Q. How can researchers address low yields in Ullmann-type coupling reactions for synthesizing This compound derivatives?

  • Methodological Answer : Low yields (e.g., 17.9% in prior work ) may arise from:

  • Catalyst-Ligand Mismatch : Replace CuBr with CuI or add chelating ligands (e.g., 1,10-phenanthroline) to stabilize intermediates.
  • Temperature Optimization : Test elevated temperatures (50–80°C) to accelerate coupling while monitoring decomposition.
  • Substrate Activation : Pre-functionalize amines with electron-withdrawing groups to enhance reactivity.

Q. How can discrepancies in NMR data for azetidine derivatives be resolved during structural elucidation?

  • Methodological Answer : Contradictory NMR signals (e.g., unexpected splitting or shifts) may indicate:

  • Conformational Isomerism : Use variable-temperature NMR to identify dynamic processes in the azetidine ring .
  • Impurity Interference : Cross-validate with HRMS and HPLC to rule out byproducts.
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or aggregation .

Q. What strategies improve regioselectivity in cyclopropane ring formation during azetidine functionalization?

  • Methodological Answer : Regioselectivity challenges in cyclopropane derivatives (e.g., N-cyclopropyl-pyrazole analogs ) can be mitigated by:

  • Steric Control : Use bulky substituents (e.g., tert-butyl groups) to direct ring closure.
  • Transition-State Modeling : DFT calculations to predict favored pathways for cyclopropanation.
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., bisoxazolines) to enantioselectively form cyclopropane rings .

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